
N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of cyclohexene carboxamides and is synthesized using a multistep process.
Mécanisme D'action
The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide involves the activation of the protein kinase B (AKT) signaling pathway, which plays a crucial role in the regulation of cellular processes. This compound also inhibits the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is responsible for the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the promotion of neuronal survival. This compound also has antioxidant properties, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide in lab experiments include its potential therapeutic applications, its well-defined mechanism of action, and its ability to selectively target specific cellular processes. However, the limitations include the need for further studies to determine the optimal dosage and the potential side effects of this compound.
Orientations Futures
There are several potential future directions for the research on N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide, including the development of novel therapeutic agents for cancer treatment, the investigation of its potential neuroprotective effects, and the exploration of its potential applications in the treatment of inflammatory diseases. Further studies are also needed to determine the optimal dosage and the potential side effects of this compound.
Méthodes De Synthèse
The synthesis of N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide involves a series of chemical reactions, including the condensation of furan-2-carboxaldehyde with 2-methyl-3-butanone, followed by the reaction with cyclohexanone. The final product is obtained by the treatment of the intermediate compound with ammonium acetate.
Applications De Recherche Scientifique
N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and inflammation. Studies have shown that this compound has a significant effect on the regulation of cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(10-13-8-5-9-17-13)15-14(16)12-6-3-2-4-7-12/h2-3,5,8-9,11-12H,4,6-7,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQAQPUXSWLLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
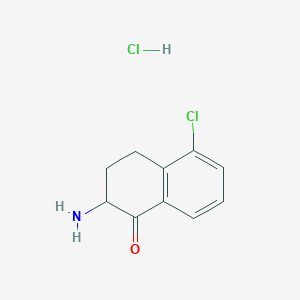
![Ethyl 4-[2-(4-chlorobenzenesulfonyl)acetamido]benzoate](/img/structure/B2675243.png)
![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2675244.png)
![8-(2,5-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2675245.png)
![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2675246.png)
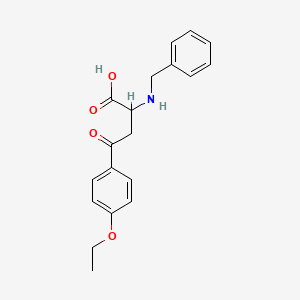
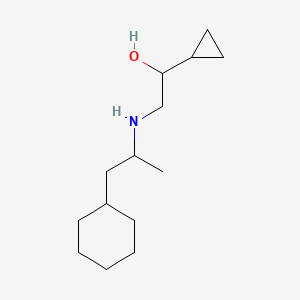
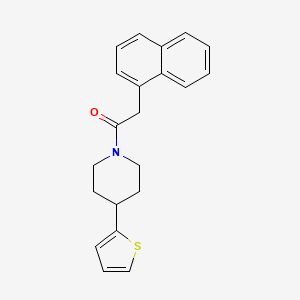
![tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B2675253.png)
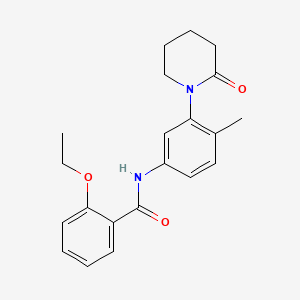
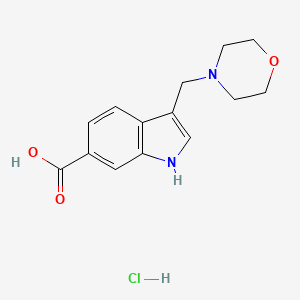

![2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2675259.png)
![Methyl 4-(((tert-butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2675263.png)
